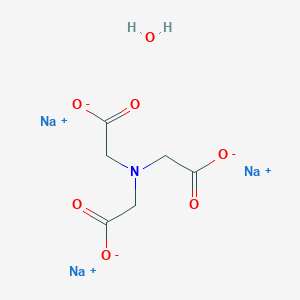
Nitrilotriacetic acid trisodium salt monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriacetic acid trisodium salt monohydrate is an organic sodium salt composed of sodium and nitrilotriacetate ions in a 3:1 ratio. It is commonly used as a chelating and sequestering agent, and as a builder in detergent and cleaning formulations for domestic and commercial use. This compound is known for its ability to soften water and remove traces of heavy metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrilotriacetic acid trisodium salt monohydrate can be synthesized by reacting nitrilotriacetic acid with sodium hydroxide. The reaction involves dissolving nitrilotriacetic acid in water and adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. The reaction between these chemicals produces nitrilotriacetic acid, which is then neutralized with sodium hydroxide to form the trisodium salt monohydrate .
Chemical Reactions Analysis
Types of Reactions: Nitrilotriacetic acid trisodium salt monohydrate undergoes various chemical reactions, including complexation, reduction, and substitution reactions. It forms stable complexes with metal ions such as calcium, cobalt, copper, and iron .
Common Reagents and Conditions:
Complexation: Involves the use of metal ions like calcium, cobalt, copper, and iron under aqueous conditions.
Reduction: Can act as a reducing agent in the presence of suitable oxidizing agents.
Substitution: Involves the replacement of sodium ions with other cations under specific conditions.
Major Products:
Complexation: Formation of metal-nitrilotriacetate complexes.
Reduction: Reduced metal ions and nitrilotriacetic acid.
Substitution: Formation of substituted nitrilotriacetate salts.
Scientific Research Applications
Nitrilotriacetic acid trisodium salt monohydrate is widely used in scientific research due to its chelating properties. It is used in:
Mechanism of Action
Nitrilotriacetic acid trisodium salt monohydrate acts as a complexing (sequestering) agent by forming stable complexes with metal ions. It binds to metal ions through its carboxylate groups, preventing the metal ions from participating in unwanted reactions. This mechanism is particularly useful in water softening and metal ion removal applications .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Iminodiacetic acid
- Ethylenediaminedisuccinic acid (EDDS)
- Triethanolamine
- Tris(2-aminoethyl)amine
Comparison: Nitrilotriacetic acid trisodium salt monohydrate is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. Compared to EDTA, it is less likely to cause environmental issues such as eutrophication. Additionally, it is more readily biodegradable and has a lower potential to bioaccumulate .
Properties
CAS No. |
18662-53-8 |
|---|---|
Molecular Formula |
C6H11NNaO7 |
Molecular Weight |
232.14 g/mol |
IUPAC Name |
trisodium;2-[bis(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C6H9NO6.Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;1H2 |
InChI Key |
QKSIURXXVCOQEZ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O.O.[Na] |
density |
Density (at 25 °C): 1.782 g/cm³ |
melting_point |
770 °F approximately (NTP, 1992) |
Key on ui other cas no. |
18662-53-8 |
physical_description |
Nitrilotriacetic acid trisodium salt monohydrate appears as white crystals or powder with a slight odor of ammonia. pH (1% aqueous solution) about 11. pH (40%) 11-13. (NTP, 1992) WHITE CRYSTALLINE POWDER. |
Pictograms |
Irritant; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 70° F (NTP, 1992) Solubility in water, g/100ml at 25 °C: 50 (good) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















